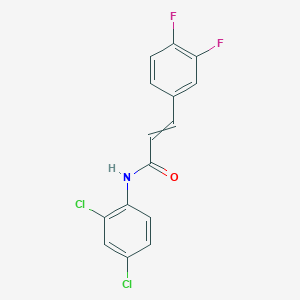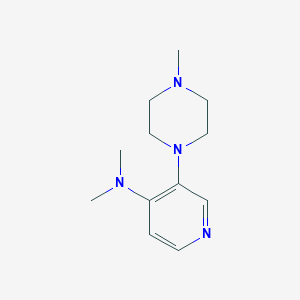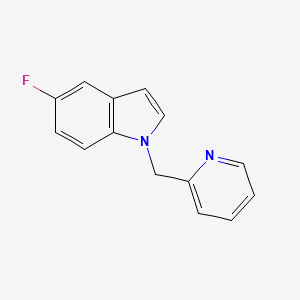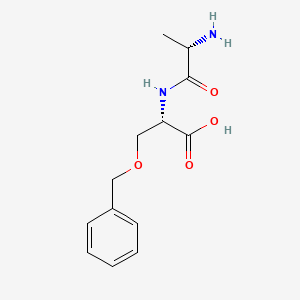
L-Alanyl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-benzyl-L-serine is a dipeptide compound consisting of L-alanine and O-benzyl-L-serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-benzyl-L-serine typically involves the protection of the amino and hydroxyl groups, followed by coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. The use of automated peptide synthesizers can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the alanine residue can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-Alanyl-O-benzyl-L-serine has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Alanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
O-Benzyl-L-serine: Contains only the serine residue with a benzyl group, lacking the alanine residue.
L-Alanyl-L-alanine: Contains two alanine residues, lacking the hydroxyl group present in serine
Uniqueness
L-Alanyl-O-benzyl-L-serine is unique due to the presence of both an alanine and a benzylated serine residue. This combination imparts distinct chemical and biological properties, such as enhanced hydrophobicity and potential for specific enzyme interactions .
Properties
CAS No. |
686349-92-8 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |
InChI Key |
PSXMDFXSRBVCDL-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
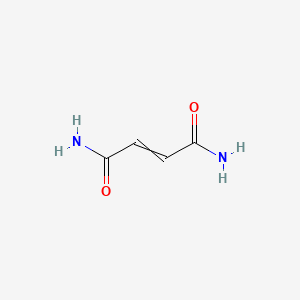
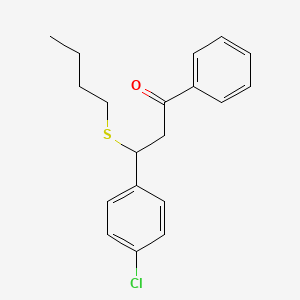
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)

![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)

